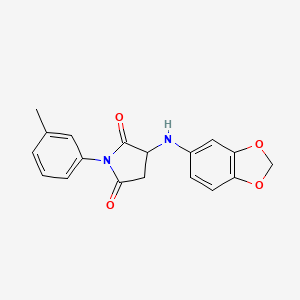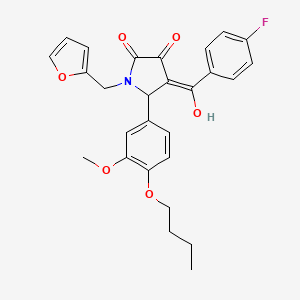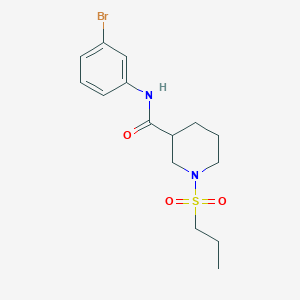![molecular formula C17H15BrN2O3 B5311479 N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, also known as ABV-963, is a small molecule inhibitor that targets the enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of carotenoids and plastoquinone, which are essential components of photosynthesis in plants. ABV-963 has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide works by inhibiting the activity of the enzyme HPPD, which is involved in the biosynthesis of carotenoids and plastoquinone. By inhibiting this enzyme, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide disrupts the biosynthesis of these essential components of photosynthesis, leading to a decrease in photosynthetic activity.
Biochemical and Physiological Effects:
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to have a number of biochemical and physiological effects. In plants, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide inhibits the biosynthesis of carotenoids and plastoquinone, leading to a decrease in photosynthetic activity. In animals, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide is its specificity for the enzyme HPPD, which allows for targeted inhibition of this enzyme without affecting other biochemical pathways. However, one of the limitations of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are a number of potential future directions for research on N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide. One area of research is in the development of more effective methods for synthesizing N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide and other HPPD inhibitors. Another area of research is in the identification of new applications for N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, including its potential use in the treatment of other diseases beyond neurodegenerative disorders. Finally, there is a need for further research on the potential side effects and toxicity of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, particularly in relation to its use in humans.
Synthesis Methods
The synthesis of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide involves a multi-step process that includes the reaction of 2-bromobenzoyl chloride with allylamine, followed by the reaction of the resulting product with 2-furylboronic acid. The final step involves the coupling of the intermediate product with N,N-dimethylformamide dimethyl acetal to yield N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide.
Scientific Research Applications
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been studied extensively for its potential use in various scientific research applications. One of the major areas of research is in the field of plant biology, where N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to inhibit the biosynthesis of carotenoids and plastoquinone, leading to a decrease in photosynthetic activity. N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-9-19-17(22)15(11-12-6-5-10-23-12)20-16(21)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,22)(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHUTBQWRZLDMF-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5311405.png)
![butyl 4-{2,5-dioxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5311419.png)
![3-[(dimethylamino)methyl]-1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5311424.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B5311426.png)
![2-(1,3-benzodioxol-5-yl)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5311434.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5311441.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)
